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For Researchers, Scientists, and Drug Development Professionals

Abstract
Thielavin B, a fungal metabolite identified by the CAS number 71950-67-9, has demonstrated

a range of biological activities that position it as a compound of interest for further investigation

in drug discovery and development. This technical guide provides a comprehensive overview of

Thielavin B, including its chemical properties, known biological activities with corresponding

quantitative data, and detailed principles of relevant experimental protocols. The information is

intended to serve as a foundational resource for researchers exploring the therapeutic potential

of this natural product.

Chemical and Physical Properties
Thielavin B is a structurally complex molecule belonging to the depside class of compounds,

which are characterized by ester linkages between two or more hydroxybenzoic acid units.[1] It

is produced by the fungus Thielavia terricola.[1]
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Property Value Reference

CAS Number 71950-67-9 [2][3][4]

Molecular Formula C₃₁H₃₄O₁₀

Molecular Weight 566.6 g/mol

Formal Name

4-[(2,4-dihydroxy-3,6-

dimethylbenzoyl)oxy]-2-

methoxy-3,5,6-trimethyl-4-

carboxy-3-methoxy-2,5,6-

trimethylphenyl ester, benzoic

acid

Solubility
Soluble in DMF, DMSO, and

Ethanol

Appearance Solid

Storage -20°C

Biological Activities and Quantitative Data
Thielavin B exhibits inhibitory effects across several distinct biological pathways, highlighting

its potential as a multi-target agent. The primary reported activities are summarized below.

Inhibition of Prostaglandin Biosynthesis
Thielavin B is a potent inhibitor of prostaglandin biosynthesis, a key pathway in inflammation.

It specifically targets the cyclooxygenase (COX) enzyme system.
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Target/Assay IC₅₀ (μM) Comments Reference

Conversion of ¹⁴C-

arachidonic acid to

PGF₂α + PGE₂ (ram

seminal vesicle

microsomes)

9

Conversion of

Arachidonic Acid to

Prostaglandin H₂

(PGH₂)

40

Conversion of PGH₂

to Prostaglandin E₂

(PGE₂)

9
Most sensitive step to

Thielavin B inhibition.

Thromboxane A₂

synthesis from PGH₂

(bovine platelet

microsomes)

350

Enzyme Inhibition
Beyond its effects on the prostaglandin pathway, Thielavin B has been shown to inhibit other

key enzymes involved in viral replication and cellular maintenance.
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Enzyme IC₅₀ (μM) Comments Reference

Telomerase 32

Avian Myeloblastosis

Virus Reverse

Transcriptase

-

Inhibitory activity

reported, but

quantitative data not

specified in the

provided context.

Bacterial

Transglycosylases
-

Inhibitory activity

reported, but

quantitative data not

specified in the

provided context.

Anti-inflammatory and Cytotoxic Activity
Thielavin B has demonstrated anti-inflammatory effects in vivo and cytotoxic activity against

cancer cell lines.
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Activity
Model/Cell
Line

Effective
Concentration/
IC₅₀ (μM)

Comments Reference

Anti-

inflammatory

Carrageenan-

induced edema

in rats

-

Significantly

effective upon

intravenous

administration.

Cytotoxicity

MCF-7 (human

breast

carcinoma)

7.3

Data for

Thielavin B

methyl ester.

Cytotoxicity

H460 (human

non-small cell

lung carcinoma)

6.6

Data for

Thielavin B

methyl ester.

Cytotoxicity
SF268 (human

astrocytoma)
8.1

Data for

Thielavin B

methyl ester.

Mechanism of Action: Inhibition of Prostaglandin
Synthesis
Thielavin B exerts its anti-inflammatory effects by intervening in the arachidonic acid cascade.

The primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are

responsible for the conversion of arachidonic acid into prostaglandins. The key steps in this

pathway and the point of intervention by Thielavin B are illustrated in the following diagram.

Arachidonic Acid

Cyclooxygenase (COX) Prostaglandin H2 (PGH2)

PGE Synthase

Thromboxane Synthase

Prostaglandin E2 (PGE2)
(Inflammation, Pain)

Thromboxane A2 (TXA2)
(Platelet Aggregation)

Thielavin B
(IC50 = 40 µM)

Thielavin B
(IC50 = 9 µM)

Click to download full resolution via product page
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Inhibition of the Prostaglandin Synthesis Pathway by Thielavin B.

Experimental Protocols
This section outlines the methodologies for key experiments related to the isolation and

biological evaluation of Thielavin B.

Isolation and Purification of Thielavin B
The isolation of Thielavin B from its natural source, Thielavia terricola, involves fermentation,

extraction, and chromatographic purification.
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General Workflow for the Isolation of Thielavin B.

Methodology:
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Fermentation:Thielavia terricola is cultured in a suitable liquid medium to promote the

production of secondary metabolites, including Thielavin B.

Extraction: The fungal mycelia are harvested and extracted with an organic solvent such as

acetone or methanol to obtain a crude extract containing Thielavin B.

Chromatographic Purification: The crude extract is subjected to a series of chromatographic

steps, typically starting with silica gel column chromatography followed by high-performance

liquid chromatography (HPLC) to isolate pure Thielavin B.

Cyclooxygenase (COX) Inhibition Assay
This in vitro assay measures the inhibitory effect of Thielavin B on the activity of COX

enzymes.

Principle: The assay quantifies the production of prostaglandins from arachidonic acid by a

COX enzyme source, such as ram seminal vesicle microsomes. The reduction in prostaglandin

levels in the presence of Thielavin B indicates inhibitory activity.

Methodology:

Enzyme Preparation: Microsomes from ram seminal vesicles are prepared as a source of

COX enzymes.

Reaction Mixture: A reaction buffer is prepared containing cofactors such as hematin and a

reducing agent.

Incubation: The enzyme preparation is pre-incubated with various concentrations of

Thielavin B.

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid

(often radiolabeled, e.g., ¹⁴C-arachidonic acid).

Reaction Termination: The reaction is stopped after a defined period.

Product Quantification: The prostaglandin products (e.g., PGE₂, PGF₂α) are separated (e.g.,

by thin-layer chromatography or HPLC) and quantified (e.g., by scintillation counting for

radiolabeled products or by ELISA).
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Data Analysis: The percentage of inhibition is calculated for each concentration of Thielavin
B, and the IC₅₀ value is determined.

Telomerase Inhibition Assay
The Telomeric Repeat Amplification Protocol (TRAP) assay is a common method to assess

telomerase inhibition.

Principle: This assay measures the ability of telomerase in a cell extract to add telomeric

repeats to a synthetic DNA primer. The products are then amplified by PCR and visualized by

gel electrophoresis. A decrease in the intensity of the product ladder in the presence of an

inhibitor indicates telomerase inhibition.

Methodology:

Cell Extract Preparation: An extract containing telomerase is prepared from a suitable cell

line (e.g., U937 cells).

Telomerase Reaction: The cell extract is incubated with a reaction mixture containing a

substrate primer, dNTPs, and various concentrations of Thielavin B.

PCR Amplification: The products of the telomerase reaction are amplified by PCR.

Product Detection: The PCR products are resolved by polyacrylamide gel electrophoresis

and visualized (e.g., by autoradiography if a radiolabeled primer is used, or by staining).

Data Analysis: The inhibition of telomerase activity is quantified by comparing the intensity of

the product bands in the presence and absence of Thielavin B to determine the IC₅₀ value.

Reverse Transcriptase (RT) Inhibition Assay
This assay evaluates the ability of Thielavin B to inhibit the activity of a viral reverse

transcriptase, such as that from the Avian Myeloblastosis Virus.

Principle: The assay measures the synthesis of DNA from an RNA template by the reverse

transcriptase enzyme. Inhibition is detected as a decrease in the amount of synthesized DNA.

Methodology:
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Reaction Setup: A reaction mixture is prepared containing the reverse transcriptase enzyme,

a template RNA, a primer, dNTPs (one of which may be labeled), and various concentrations

of Thielavin B.

Incubation: The reaction is incubated to allow for DNA synthesis.

Product Quantification: The amount of newly synthesized DNA is quantified. This can be

done through various methods, such as measuring the incorporation of a radiolabeled dNTP

or using an ELISA-based assay that detects a labeled DNA product.

Data Analysis: The percentage of inhibition of RT activity is calculated for each concentration

of Thielavin B to determine its inhibitory potency.

Conclusion
Thielavin B is a fungal metabolite with a compelling profile of biological activities, most notably

its potent inhibition of prostaglandin biosynthesis and telomerase. The data presented in this

guide, along with the outlined experimental methodologies, provide a solid foundation for

further research into its mechanism of action and therapeutic potential. Future studies should

focus on elucidating the detailed molecular interactions of Thielavin B with its targets,

optimizing its structure for improved potency and selectivity, and evaluating its efficacy and

safety in more advanced preclinical models. The multifaceted nature of its biological effects

suggests that Thielavin B could be a valuable lead compound in the development of new anti-

inflammatory and anti-cancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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